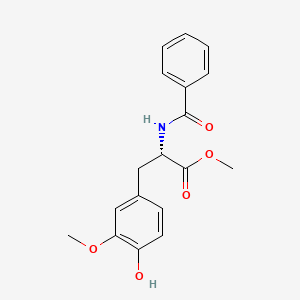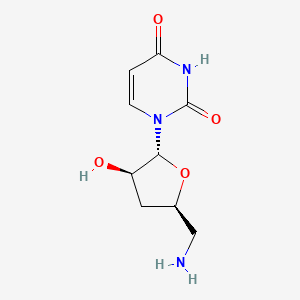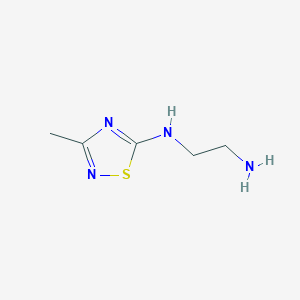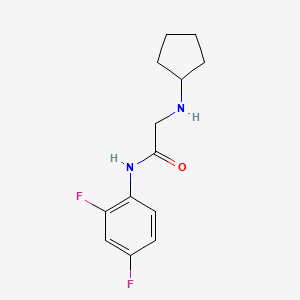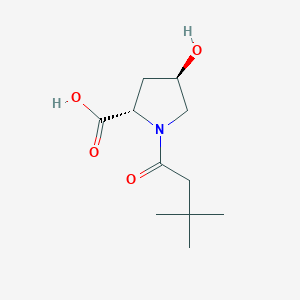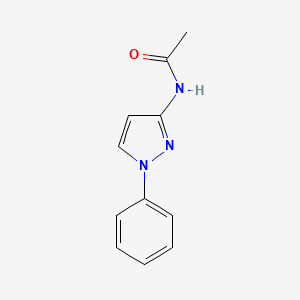
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group attached to the first nitrogen atom and an acetamide group attached to the third carbon atom of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide typically involves the cyclization of hydrazine with a 1,3-diketone followed by acylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then acylated with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(1-Phenyl-1H-pyrazol-3-yl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenyl-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(1-Phenyl-1H-pyrazol-5-yl)acetamide: Similar structure but with the acetamide group attached to the fifth carbon atom of the pyrazole ring.
Uniqueness
N-(1-Phenyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the acetamide group plays a crucial role in its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-(1-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)12-11-7-8-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,15) |
Clave InChI |
AJAGRYDBLGRURH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)


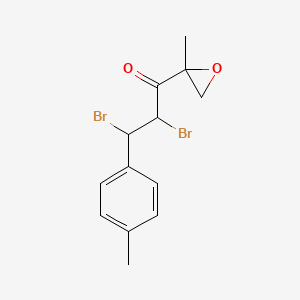
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
